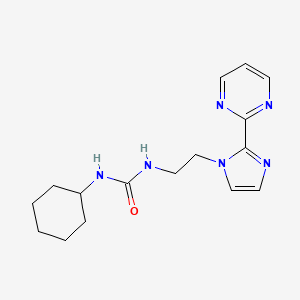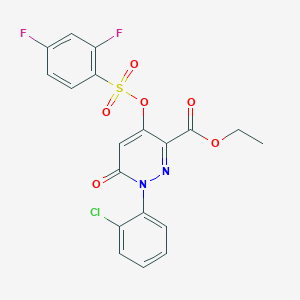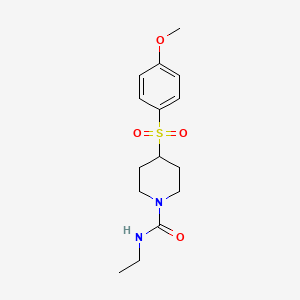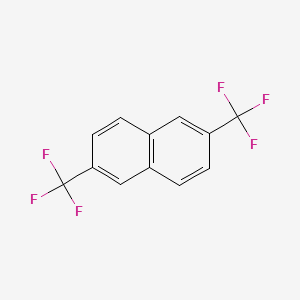
1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic compound . It’s part of a class of compounds known as nitrogen heterocycles, which are frequently present in biologically active compounds .
Molecular Structure Analysis
The molecular formula of this compound is C17H28N6O . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 73 Ų and a molar refractivity of 93.6±0.4 cm³ .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ and a molar volume of 276.8±5.0 cm³ . Its surface tension is 59.5±5.0 dyne/cm, and it has a polarizability of 37.1±0.5 10^-24 cm³ .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research on heterocyclic compounds including structures related to 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has demonstrated their potential in the synthesis of new antibacterial agents. For instance, compounds synthesized from similar precursors have shown significant antibacterial activities, highlighting their potential for developing novel therapeutic agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial and Anticancer Activities
Another study focused on synthesizing N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrimidine derivatives, demonstrated both antimicrobial and anticancer activities. This suggests the versatility of compounds structurally similar to this compound in treating a variety of diseases, from infections to cancer (El-Sawy et al., 2013).
Cyclocondensation Reactions
Research on methyl trifluoropyruvate N-(pyrimidin-2-yl)imines, closely related to the compound of interest, highlights their utility in cyclocondensation reactions. These reactions produce a variety of heterocyclic compounds, suggesting the role of this compound in synthesizing diverse chemical structures with potential pharmaceutical applications (Sokolov et al., 2013).
Synthesis of Two-Ring Systems
The compound's framework is conducive to synthesizing two-ring systems, as demonstrated by the synthesis of N-[2(3)-(1-Uracilyl)ethyl(propyl)]alkylamines, which undergo intramolecular cyclization. This shows the compound's relevance in creating complex molecular structures for potential therapeutic use (Lulle, Paegle, Mazheika, & Lidak, 1983).
Dihydropyrimidinone and Imidazolin-2-ones Synthesis
Compounds with a similar structure have been used in three-component condensation reactions, leading to the synthesis of dihydropyrimidinones and imidazolin-2-ones. This illustrates the compound's utility in organic synthesis, contributing to the development of molecules with potential biological activities (Chechina, Zubar, Omelchenko, & Kolos, 2015).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(21-13-5-2-1-3-6-13)20-10-12-22-11-9-19-15(22)14-17-7-4-8-18-14/h4,7-9,11,13H,1-3,5-6,10,12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDEVXATJGCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2431492.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2431494.png)


![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)
![2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2431501.png)


![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)

